Cas no 1310210-40-2 (3-(methylsulfanyl)pentanoic acid)

3-(methylsulfanyl)pentanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(methylsulfanyl)pentanoic acid
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- インチ: 1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
- InChIKey: OPEITBWCEQGRJP-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(SC)CC
3-(methylsulfanyl)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116543-0.5g |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 0.5g |
$320.0 | 2023-06-08 | |
Enamine | EN300-116543-5.0g |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 5g |
$1240.0 | 2023-06-08 | |
Enamine | EN300-116543-2500mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95.0% | 2500mg |
$838.0 | 2023-10-03 | |
1PlusChem | 1P01A2QQ-250mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 250mg |
$261.00 | 2025-03-04 | |
1PlusChem | 1P01A2QQ-500mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 500mg |
$452.00 | 2025-03-04 | |
Aaron | AR01A2Z2-50mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 50mg |
$137.00 | 2025-02-09 | |
Aaron | AR01A2Z2-250mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 250mg |
$262.00 | 2025-02-09 | |
Aaron | AR01A2Z2-10g |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 10g |
$2554.00 | 2023-12-16 | |
Aaron | AR01A2Z2-2.5g |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 2.5g |
$1178.00 | 2025-02-09 | |
1PlusChem | 1P01A2QQ-50mg |
3-(methylsulfanyl)pentanoic acid |
1310210-40-2 | 95% | 50mg |
$152.00 | 2025-03-04 |
3-(methylsulfanyl)pentanoic acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-(methylsulfanyl)pentanoic acidに関する追加情報
3-(Methylsulfanyl)pentanoic Acid: A Comprehensive Overview
3-(Methylsulfanyl)pentanoic acid (CAS No. 1310210-40-2) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound, also known as 3-methylthiopentanoic acid, is characterized by its distinct molecular structure, which includes a pentanoic acid backbone and a methylthio group.
The chemical formula of 3-(methylsulfanyl)pentanoic acid is C6H12O2S, and its molecular weight is 144.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and organic solvents such as ethanol and acetone. Its physical and chemical properties make it an interesting candidate for a variety of applications, particularly in the development of new drugs and materials.
In the field of pharmaceutical research, 3-(methylsulfanyl)pentanoic acid has been studied for its potential therapeutic effects. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory diseases and conditions associated with oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-(methylsulfanyl)pentanoic acid effectively reduced inflammation in animal models of arthritis, suggesting its potential as a novel anti-inflammatory agent.
Beyond its anti-inflammatory properties, 3-(methylsulfanyl)pentanoic acid has also been investigated for its role in modulating cellular signaling pathways. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of metabolism and inflammation. The activation of PPARs by 3-(methylsulfanyl)pentanoic acid could have implications for the treatment of metabolic disorders such as diabetes and obesity.
In the realm of materials science, 3-(methylsulfanyl)pentanoic acid has shown promise as a functional additive in the development of advanced materials. Its sulfur-containing functional group can enhance the mechanical properties and thermal stability of polymers and composites. A study published in the Journal of Applied Polymer Science in 2020 reported that incorporating 3-(methylsulfanyl)pentanoic acid into polymeric matrices improved their tensile strength and resistance to thermal degradation.
The synthesis of 3-(methylsulfanyl)pentanoic acid can be achieved through various methods, including the reaction of 3-bromopentanoic acid with sodium methanethiolate. This synthetic route provides a scalable and efficient method for producing the compound on both laboratory and industrial scales. The ease of synthesis and availability of starting materials make it an attractive option for researchers and manufacturers alike.
In addition to its synthetic accessibility, the safety profile of 3-(methylsulfanyl)pentanoic acid is another important consideration. Toxicological studies have shown that this compound has low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
The future prospects for 3-(methylsulfanyl)pentanoic acid are promising. Ongoing research continues to explore its potential applications in drug development, material science, and other areas. For example, researchers at the National Institutes of Health (NIH) are investigating the use of this compound as a lead molecule for developing new antiviral agents. Preliminary results suggest that it may have antiviral activity against certain RNA viruses, which could be significant given the ongoing global health challenges posed by viral infections.
In conclusion, 3-(methylsulfanyl)pentanoic acid (CAS No. 1310210-40-2) is a versatile compound with a wide range of potential applications. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new uses for this compound will be discovered, further expanding its impact on various scientific fields.
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